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molecular formula C8H6Cl2O4S B2801363 Methyl 4-chloro-3-(chlorosulfonyl)benzoate CAS No. 1000933-19-6

Methyl 4-chloro-3-(chlorosulfonyl)benzoate

Cat. No. B2801363
M. Wt: 269.09
InChI Key: SXAYTEZGGGOESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946439B2

Procedure details

A round bottom flask was charged with 4-chloro-3-(chlorosulfonyl)benzoic acid (16.0 g, 63.24 mmol) and methanol (100 mL), and thinoyl chloride (9.3 mL, 126.5 mmol) was added slowly at 0° C. The reaction mixture was then heated to reflux for 1.5 hours. The volatiles were removed under reduced pressure, and the residue was diluted with water and extracted with EtOAc. The solvents were removed under reduced pressure to get the title compound as a solid.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[S:11]([Cl:14])(=[O:13])=[O:12].[Cl-].[CH3:16]O>>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH3:16])=[O:7])=[CH:4][C:3]=1[S:11]([Cl:14])(=[O:12])=[O:13]

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1)S(=O)(=O)Cl
Name
Quantity
9.3 mL
Type
reactant
Smiles
[Cl-]
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C(=O)OC)C=C1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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